5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride
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Overview
Description
5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and anti-inflammatory properties . This compound is characterized by the presence of an amino group, a diethyl group, a trifluoroethoxy group, and a sulfonamide group, making it a versatile molecule for various applications in scientific research and industry .
Preparation Methods
The synthesis of 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzene ring substituted with an amino group and a trifluoroethoxy group.
Sulfonation: The benzene ring is then subjected to sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
N,N-Diethylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group allows it to act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its antibacterial properties, it is explored for potential use in developing new antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds to 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride include:
Sulfamethazine: Another sulfonamide with antibacterial properties, commonly used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for treating bacterial infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
CAS No. |
2680528-68-9 |
---|---|
Molecular Formula |
C12H18ClF3N2O3S |
Molecular Weight |
362.8 |
Purity |
0 |
Origin of Product |
United States |
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